2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole
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Overview
Description
Thiazoles are a type of organic compound that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are used in a variety of applications, including as intermediates in the preparation of compounds with pesticidal action .
Synthesis Analysis
The synthesis of thiazoles often involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another process involves reacting a compound of formula (II), in free form or in salt form, (III), (IV), (V) or (VI) with a chlorinating agent .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . They can also react with chlorinating agents .Physical and Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Synthesis and Cytotoxicity Evaluation
Thiazole derivatives, including 4,5,6,7 tetrahydrobenzo[b]thiophene derivatives, have shown cytotoxic effects against various cancer cell lines. These compounds' potencies are attributed to electron-withdrawing groups, making them significant in cancer research (Mohareb, Abdallah, & Ahmed, 2017).
Anticancer and Central Nervous System Activities
2-Chloromethyl 3-N-substituted arylthieno[2,3-d]pyrimidin-4-ones and derivatives have been synthesized and evaluated for central nervous system depressant activity. They showed marked sedative action, indicating potential for CNS-related therapies (Manjunath, Mohan, Naragund, & Shishoo, 1997).
Synthesis and Molecular Structure
The molecular structure of related compounds, like 4-Chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole, has been extensively studied. These studies provide insights into the formation mechanisms and structural characteristics of thiazole derivatives (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).
Antileukemic Agents
Benzothiazoles, including 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, have been identified as potent antileukemic agents, especially against human leukemia cells. Their cytotoxicity and ability to induce apoptosis make them relevant in leukemia research (Prasanna et al., 2010).
Metabolism in Rats
Studies on the metabolism of similar compounds like 2-acetamido-4-(chloromethyl)thiazole in rats have proposed mechanisms for the formation of metabolites from the mercapturate and the S-glucuronide. These findings are crucial in understanding how these compounds are processed in biological systems (Bakke et al., 1981).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular functions . For instance, some thiazole derivatives have been found to inhibit succinate dehydrogenase, an important enzyme in the tricarboxylic acid cycle .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, inhibition of succinate dehydrogenase by some thiazole derivatives can interfere with the tricarboxylic acid cycle, leading to the death of pathogenic bacteria
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(chloromethyl)-5,5,7,7-tetramethyl-4,6-dihydro-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNS/c1-11(2)5-8-10(12(3,4)7-11)15-9(6-13)14-8/h5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFOYQWSVIMFBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C1)(C)C)SC(=N2)CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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